molecular formula C19H19Cl2N2OS+ B11621481 3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11621481
M. Wt: 394.3 g/mol
InChI Key: XREWPQOUPJHFCM-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazothiazines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a methylphenyl group attached to an imidazothiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazothiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thioamide and a haloalkane in the presence of a base can form the imidazothiazine core.

    Substitution Reactions: The introduction of the dichlorophenyl and methylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require catalysts and specific solvents to proceed efficiently.

    Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, which may involve the use of oxidizing agents under mild conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.

    Purification Processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxy group or alter the imidazothiazine ring.

    Substitution: The dichlorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazothiazines and their derivatives.

Biology

Biologically, 3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has potential applications in drug development. Its structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to act on specific molecular pathways, offering new avenues for treatment of diseases.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and aromatic rings allow it to form hydrogen bonds and π-π interactions, respectively, with these targets. This can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but lacks the methyl group on the phenyl ring.

    3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-chlorophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but has a chlorophenyl group instead of a methylphenyl group.

Uniqueness

The presence of both dichlorophenyl and methylphenyl groups, along with the hydroxy group, makes 3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium unique. These functional groups contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19Cl2N2OS+

Molecular Weight

394.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H19Cl2N2OS/c1-13-3-6-15(7-4-13)22-12-19(24,23-9-2-10-25-18(22)23)16-8-5-14(20)11-17(16)21/h3-8,11,24H,2,9-10,12H2,1H3/q+1

InChI Key

XREWPQOUPJHFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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